molecular formula C21H17ClN2O4S B2640204 4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895649-54-4

4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2640204
CAS RN: 895649-54-4
M. Wt: 428.89
InChI Key: IRIBJFYBDARYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative methods for synthesizing 1,2,4-benzothiadiazine derivatives. For instance, a novel synthesis pathway involving a Curtius rearrangement has been established for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives, highlighting a key stage of intramolecular cyclization (Ivanova et al., 2012). Another study showcases the acylation of aminobenzenesulfonamide leading to the formation of benzothiadiazine dioxides, demonstrating the inclusion of a carbon atom from the acetoxyl carbonyl group of the acid chloride in the reaction (Friary, 1978).

Anticancer Activities

Compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine dioxides have been synthesized and tested for anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These studies indicate moderate to good inhibitory activity, with some compounds showing promise as tubulin polymerization inhibitors (Kamal et al., 2011).

Antibacterial and Radical Scavenging Activities

A series of biologically active benzothiazine carbohydrazide dioxides synthesized from saccharin derivatives have shown preliminary antibacterial and DPPH radical scavenging activities. These compounds were prepared using an ultrasonic mediated method, indicating potential for further exploration in medicinal chemistry (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-28-19-8-4-2-6-17(19)24-21(25)23(14-15-10-12-16(22)13-11-15)18-7-3-5-9-20(18)29(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBJFYBDARYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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